molecular formula C23H30N4O2 B2707979 N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251601-25-8

N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Katalognummer B2707979
CAS-Nummer: 1251601-25-8
Molekulargewicht: 394.519
InChI-Schlüssel: FFLZNKRMRXFLSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound with potential therapeutic applications. It belongs to the class of piperidine carboxamide derivatives and has been studied for its various biological properties.

Wissenschaftliche Forschungsanwendungen

Chemical Characterization and Analytical Methods

N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, as part of the psychoactive arylcyclohexylamines category, has been studied for its characterization through various analytical methods. Techniques such as gas chromatography ion trap electron and chemical ionization mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection have been employed to identify the chemical structure and properties of this compound. Additionally, liquid chromatography (HPLC) electrospray tandem mass spectrometry and ultraviolet (UV) detection offer robust methods for qualitative and quantitative analysis in biological matrices like blood, urine, and vitreous humor, demonstrating the compound's detectability and analytical profile in forensic and pharmacological research contexts (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).

HIV-1 Reverse Transcriptase Inhibition

This compound is structurally related to a class of piperidine-4-yl-aminopyrimidines explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the treatment of HIV-1. The structural analogs within this class, particularly those with N-phenyl piperidine modifications, have shown broad potency against resistant mutant viruses of HIV-1, highlighting their significance in developing new therapeutic agents against drug-resistant strains of HIV. The synthesis, structure-activity relationship (SAR), and the binding motif's crystallographic evidence suggest a promising area for further drug development (Tang, G., Kertesz, D., Yang, M., et al., 2010).

Antipsychotic Agent Potential

Exploration of heterocyclic carboxamides, including analogs of N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, has extended into the development of potential antipsychotic agents. These compounds have been evaluated for their in vitro binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, as well as in vivo efficacy in antagonizing apomorphine-induced behaviors in mouse models, indicative of antipsychotic activity. Such studies provide a foundation for the discovery of new therapeutic options for psychiatric disorders, with a focus on minimizing side effects associated with current treatments (Norman, M. H., Navas, F., Thompson, J., & Rigdon, G., 1996).

Antimicrobial and Anti-Inflammatory Properties

Further research into N-substituted piperidine analogs has revealed their potential in antimicrobial and anti-inflammatory applications. Synthesis of derivatives such as N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides showcases the diversity of biological activities exhibited by compounds within this chemical class. These compounds' structures have been determined through spectroscopic methods, and their antimicrobial activity presents an avenue for the development of new antibacterial agents (Gein, V. L., Levandovskaya, E. V., Nosova, N. V., et al., 2007).

Eigenschaften

IUPAC Name

N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-7-5-6-10-20(17)26-23(28)18-11-13-27(14-12-18)21-15-22(25-16-24-21)29-19-8-3-2-4-9-19/h2-4,8-9,15-18,20H,5-7,10-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLZNKRMRXFLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.